2-Hydrazinylbenzènesulfonamide

Vue d'ensemble

Description

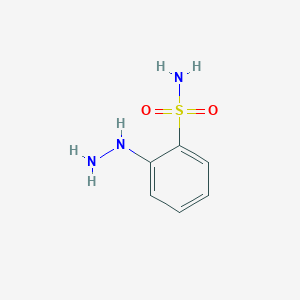

Le 2-hydrazinylbenzènesulfonamide est un composé chimique de formule moléculaire C6H9N3O2S. Il s'agit d'un dérivé de sulfonamide contenant un groupe fonctionnel hydrazine. Ce composé a suscité un intérêt considérable au sein de la communauté scientifique en raison de ses applications thérapeutiques et environnementales potentielles.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

- HBS and its derivatives have been studied for their potential as anticancer agents. Research indicates that compounds derived from HBS exhibit significant cytotoxic effects against various cancer cell lines, including glioblastoma (GBM). For instance, the compound AL106, derived from HBS, showed a high inhibition rate of 78% in GBM cells compared to lower rates in non-cancerous cells, indicating its selective action against tumor cells .

Enzyme Inhibition

- HBS has been identified as a potent inhibitor of carbonic anhydrase isozymes, which are implicated in several diseases such as glaucoma and epilepsy. This inhibition suggests potential therapeutic uses in treating these conditions . The ability to modulate enzyme activity positions HBS as a candidate for developing new pharmacological agents targeting specific pathways involved in disease mechanisms.

Synthesis and Chemical Research

Reagent in Organic Synthesis

- In organic chemistry, HBS serves as an important reagent for synthesizing various derivatives. It has been utilized in the condensation reactions to produce novel N-arylpyrazole derivatives that demonstrate promising biological activities . These derivatives have shown significant cytotoxicity against human tumor cell lines, highlighting the compound's utility in generating new therapeutic candidates.

Analytical Chemistry

- HBS is also employed in analytical chemistry for synthesizing trisubstituted pyrazoline derivatives. These compounds have been evaluated for their anti-inflammatory properties, further expanding the scope of application for HBS in pharmaceutical research .

Industrial Applications

Production of Dyes and Pigments

- Beyond its applications in medicinal chemistry, HBS is used industrially in the production of dyes and pigments. Its sulfonamide group contributes to the chemical properties necessary for developing colorants used in various materials .

Case Studies and Research Findings

Mécanisme D'action

Target of Action

2-Hydrazinylbenzenesulfonamide primarily targets carbonic anhydrases (CAs) . CAs are zinc-containing metalloenzymes that play a crucial role in various biological processes, including respiration and transport of CO2 and bicarbonate between metabolizing tissues and lungs, pH and CO2 homeostasis, electrolyte secretion in various tissues/organs, biosynthetic reactions, such as the gluconeogenesis, lipogenesis, and ureagenesis .

Mode of Action

The compound interacts with its targets, the carbonic anhydrases, by inhibiting their activity . Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton . By inhibiting these enzymes, 2-Hydrazinylbenzenesulfonamide disrupts this equilibrium, which can have various downstream effects depending on the specific physiological context.

Biochemical Pathways

The inhibition of carbonic anhydrases affects several biochemical pathways. For instance, it can disrupt the conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is crucial in maintaining pH balance and facilitating CO2 transport in the body . This disruption can lead to a variety of downstream effects, including alterations in respiration and various metabolic processes.

Pharmacokinetics

Factors such as how well the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted would all play a role in determining the drug’s overall effect .

Result of Action

The molecular and cellular effects of 2-Hydrazinylbenzenesulfonamide’s action primarily stem from its inhibition of carbonic anhydrases. This can lead to a disruption in the balance of carbon dioxide and bicarbonate in the body, potentially affecting a variety of cellular processes. For instance, it could impact cellular respiration, a process that relies on the careful balance of these molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Hydrazinylbenzenesulfonamide. Factors such as pH and the presence of other molecules can impact how well the compound can interact with its target, the carbonic anhydrases. Additionally, the compound’s stability could be affected by factors such as temperature and light .

Analyse Biochimique

Biochemical Properties

2-Hydrazinylbenzenesulfonamide plays a pivotal role in biochemical reactions, primarily through its interaction with carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The compound has been shown to inhibit cytosolic carbonic anhydrase I and II isoenzymes with high potency . This inhibition is crucial for regulating pH in various tissues and organs, making 2-Hydrazinylbenzenesulfonamide a potential therapeutic agent for conditions like glaucoma, epilepsy, and certain cancers .

Cellular Effects

2-Hydrazinylbenzenesulfonamide affects various cell types and cellular processes. It influences cell function by inhibiting carbonic anhydrase enzymes, which play a role in maintaining pH balance within cells. This inhibition can lead to altered cell signaling pathways, changes in gene expression, and modifications in cellular metabolism . For instance, in cancer cells, the inhibition of carbonic anhydrase IX by 2-Hydrazinylbenzenesulfonamide can disrupt the acidic microenvironment that tumors often create, potentially hindering tumor growth and metastasis .

Molecular Mechanism

At the molecular level, 2-Hydrazinylbenzenesulfonamide exerts its effects by binding to the active site of carbonic anhydrase enzymes. This binding involves coordination with the zinc ion present in the enzyme’s active site, leading to enzyme inhibition . The compound’s structure allows it to fit snugly into the enzyme’s active site, blocking the access of substrates and thus preventing the enzyme from catalyzing its reaction. This inhibition can lead to downstream effects on gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydrazinylbenzenesulfonamide can change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that continuous exposure to 2-Hydrazinylbenzenesulfonamide can lead to sustained inhibition of carbonic anhydrase activity, with potential long-term effects on cellular function and viability .

Dosage Effects in Animal Models

The effects of 2-Hydrazinylbenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant toxicity . At higher doses, it can lead to adverse effects such as gastrointestinal irritation and renal toxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to balance efficacy and safety.

Metabolic Pathways

2-Hydrazinylbenzenesulfonamide is involved in metabolic pathways that include phase I and phase II reactions. In phase I, the compound undergoes oxidation, reduction, or hydrolysis, often mediated by cytochrome P450 enzymes . In phase II, it may undergo conjugation reactions, such as glucuronidation or sulfation, to increase its solubility and facilitate excretion . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body.

Transport and Distribution

Within cells and tissues, 2-Hydrazinylbenzenesulfonamide is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its solubility and affinity for different cellular compartments, leading to its accumulation in specific tissues where carbonic anhydrase enzymes are highly expressed .

Subcellular Localization

2-Hydrazinylbenzenesulfonamide’s subcellular localization is primarily determined by its interactions with carbonic anhydrase enzymes. These enzymes are found in various cellular compartments, including the cytosol, mitochondria, and plasma membrane . The compound’s ability to inhibit these enzymes in different subcellular locations can affect its activity and function, potentially leading to targeted therapeutic effects in specific cellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le 2-hydrazinylbenzènesulfonamide peut être synthétisé par diverses méthodes. Une approche courante implique la réaction du chlorure de benzènesulfonyle avec l'hydrate d'hydrazine dans des conditions contrôlées. La réaction se produit généralement dans un solvant organique tel que l'éthanol ou le méthanol, et le mélange est chauffé pour faciliter la réaction .

Méthodes de production industrielle

Dans les milieux industriels, la production de this compound peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles similaires. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des étapes de purification supplémentaires telles que la recristallisation ou la chromatographie pour obtenir le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions

Le 2-hydrazinylbenzènesulfonamide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les dérivés sulfonyle correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe sulfonamide en d'autres groupes fonctionnels.

Substitution : Le groupe hydrazine peut participer à des réactions de substitution avec divers électrophiles

Réactifs et conditions courantes

Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le peroxyde d'hydrogène, les réducteurs tels que le borohydrure de sodium et les électrophiles comme les halogénures d'alkyle. Les conditions réactionnelles varient en fonction de la transformation souhaitée, mais impliquent souvent des températures contrôlées et des solvants spécifiques .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés sulfonyle, tandis que les réactions de substitution peuvent produire diverses hydrazinylbenzènesulfonamides substituées .

Comparaison Avec Des Composés Similaires

Composés similaires

4-Hydrazinylbenzènesulfonamide : Structure similaire, mais avec des substituants différents sur le cycle benzénique.

Dérivés de N-arylpyrazole : Ces composés contiennent également des fragments sulfonamide et ont été étudiés pour leurs propriétés cytotoxiques.

Unicité

Le 2-hydrazinylbenzènesulfonamide est unique en raison de son groupe fonctionnel hydrazine spécifique, qui lui permet de participer à une large gamme de réactions chimiques. Sa capacité à inhiber les isozymes de l'anhydrase carbonique le distingue également d'autres composés similaires, ce qui en fait un outil précieux en chimie médicinale et dans les études d'inhibition enzymatique .

Activité Biologique

2-Hydrazinylbenzenesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and related case studies.

Chemical Structure and Properties

2-Hydrazinylbenzenesulfonamide is characterized by the presence of a hydrazine functional group attached to a benzenesulfonamide moiety. This structure contributes to its biological activity, particularly in enzyme inhibition and antimicrobial properties.

Inhibition of Carbonic Anhydrases

One of the most notable biological activities of 2-hydrazinylbenzenesulfonamide is its inhibitory effect on carbonic anhydrases (CAs), which are zinc-containing enzymes involved in various physiological processes, including pH regulation and bicarbonate transport.

- Inhibition Potency : Research indicates that derivatives of 2-hydrazinylbenzenesulfonamide exhibit potent inhibitory effects against human carbonic anhydrase isoforms I and II (hCA I and hCA II). The inhibition constants (Kis) for these compounds range from 1.79 ± 0.22 nM to 11.64 ± 5.21 nM, demonstrating significant potency compared to standard inhibitors like acetazolamide .

| Compound | hCA I Inhibition (nM) | hCA II Inhibition (nM) |

|---|---|---|

| Compound S1 | 1.79 ± 0.22 | 1.72 ± 0.58 |

| Compound S2 | 2.73 ± 0.08 | 11.64 ± 5.21 |

Anticancer Activity

Recent studies have explored the potential anticancer properties of benzenesulfonamide analogs, including those derived from 2-hydrazinylbenzenesulfonamide. These compounds have been identified as receptor tyrosine kinase (RTK) inhibitors, showing promise in the treatment of glioblastoma multiforme (GBM).

- Case Study : A study evaluated the cytotoxic effects of various benzenesulfonamide derivatives on GBM cell lines. The results indicated that certain derivatives exhibited significant growth inhibition compared to cisplatin, a standard chemotherapeutic agent .

Antimicrobial Activity

The antibacterial properties of 2-hydrazinylbenzenesulfonamide have also been documented. It has shown effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent.

- Mechanism : The antibacterial mechanism is thought to involve the disruption of bacterial cell wall synthesis through inhibition of specific enzymes critical for cell viability.

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for evaluating the therapeutic potential of 2-hydrazinylbenzenesulfonamide.

Propriétés

IUPAC Name |

2-hydrazinylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c7-9-5-3-1-2-4-6(5)12(8,10)11/h1-4,9H,7H2,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEZEDIMFASQNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458683 | |

| Record name | 2-hydrazinylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90824-33-2 | |

| Record name | 2-hydrazinylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.